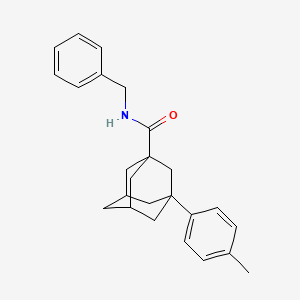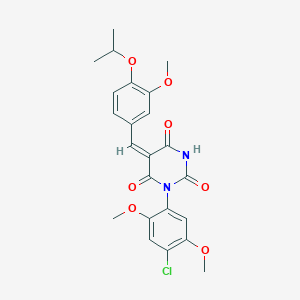![molecular formula C21H24ClFN4O2 B4960952 N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4960952.png)
N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide, commonly known as BMS-986168, is a small molecule inhibitor of the tyrosine kinase 2 (TYK2) enzyme. It was developed by Bristol-Myers Squibb as a potential treatment for autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
作用機序
N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. These cytokines are known to be involved in the pathogenesis of autoimmune diseases. BMS-986168 selectively inhibits this compound, which leads to a reduction in the activation of downstream signaling pathways and ultimately, a decrease in inflammation and immune cell activation.
Biochemical and Physiological Effects:
In preclinical studies, BMS-986168 has been shown to effectively reduce inflammation and immune cell activation in animal models of autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis. It has also been shown to be well-tolerated with no significant adverse effects observed.
実験室実験の利点と制限
One of the advantages of BMS-986168 is its selectivity for N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide, which reduces the risk of off-target effects. Additionally, its ability to effectively reduce inflammation and immune cell activation makes it a promising candidate for the treatment of autoimmune diseases. However, one limitation of BMS-986168 is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of BMS-986168. One direction is the exploration of its potential therapeutic applications in other autoimmune diseases beyond psoriasis, inflammatory bowel disease, and rheumatoid arthritis. Another direction is the investigation of its potential synergistic effects with other drugs that target different cytokines or signaling pathways. Additionally, the development of more potent and selective N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide inhibitors may lead to improved therapeutic outcomes for patients with autoimmune diseases.
Conclusion:
BMS-986168 is a promising small molecule inhibitor of the this compound enzyme that has shown potential therapeutic applications in autoimmune diseases. Its selectivity for this compound and ability to reduce inflammation and immune cell activation make it a promising candidate for further development. Future research directions include exploring its potential applications in other autoimmune diseases and investigating its synergistic effects with other drugs.
合成法
The synthesis of BMS-986168 involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-chlorobenzyl chloride to form N-(4-fluorophenyl)-2-chlorobenzylamine. This intermediate is then reacted with 1-(4-piperazinyl) ethylamine to form N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
BMS-986168 has been extensively studied for its potential therapeutic applications in autoimmune diseases. Preclinical studies have shown that it can effectively inhibit the N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide enzyme, which is involved in the signaling pathways of various cytokines that contribute to autoimmune diseases. This inhibition leads to a reduction in inflammation and immune cell activation, which can alleviate the symptoms of these diseases.
特性
IUPAC Name |
N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c22-19-4-2-1-3-16(19)15-27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-18-7-5-17(23)6-8-18/h1-8H,9-15H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDRTJUUQAAPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol](/img/structure/B4960873.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960900.png)

![N-[1-(1-adamantyl)-2-oxo-2-(1-pyrrolidinyl)ethyl]-4-nitrobenzamide](/img/structure/B4960916.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B4960926.png)
![1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4960932.png)
![3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4960937.png)
![5-{3,5-dichloro-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4960938.png)
![3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4960940.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4960942.png)

![N-(2-ethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4960965.png)